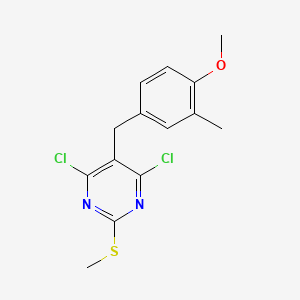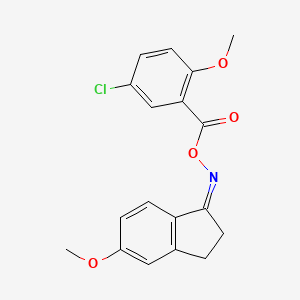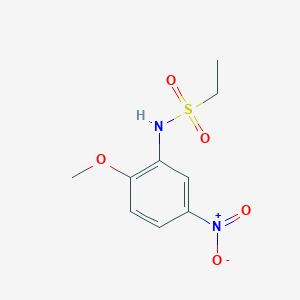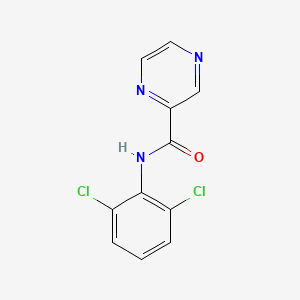
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, also known as DMMP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine inhibits PTPs by binding to the active site of these enzymes and preventing them from dephosphorylating target proteins. This leads to the modulation of various signaling pathways and biological processes, including the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, the modulation of cellular signaling pathways, and the regulation of cell growth and differentiation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has several advantages for lab experiments, including its high selectivity for PTPs and its ability to modulate various signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, including its potential use in the treatment of cancer and other diseases, its role in regulating cellular signaling pathways, and its potential as a tool for studying the function of PTPs. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects and toxicity.
In conclusion, this compound is a pyrimidine derivative that has shown promising results in various scientific research applications, including its potential use as an inhibitor of PTPs and in the treatment of cancer and other diseases. Further studies are needed to determine the optimal use of this compound and to investigate its potential side effects and toxicity.
Métodos De Síntesis
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine can be synthesized using different methods, including the reaction of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)pyrimidine with sodium methanethiolate. This reaction leads to the formation of this compound, which can be purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and the inhibition of these enzymes can lead to the modulation of various biological processes. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4,6-dichloro-5-[(4-methoxy-3-methylphenyl)methyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-6-9(4-5-11(8)19-2)7-10-12(15)17-14(20-3)18-13(10)16/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXGJKBHBRGJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(N=C2Cl)SC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)


![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)




